tert-Butyl 5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate
Overview
Description
Tert-Butyl 5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate is a useful research compound. Its molecular formula is C19H27BN2O4 and its molecular weight is 358.2 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures have been used in the synthesis of biologically active compounds
Mode of Action
It’s important to note that the compound contains a boronic acid derivative, which is often used in Suzuki-Miyaura cross-coupling reactions . These reactions are used to form carbon-carbon bonds, which are crucial in the synthesis of many organic compounds .
Biochemical Pathways
It’s worth noting that boronic acids and their derivatives are often used in the synthesis of pharmaceuticals and biologically active compounds . They can participate in various biochemical reactions, including carbon-carbon bond formations .
Result of Action
Given its structural features, it’s likely that it plays a role in the synthesis of other compounds, potentially contributing to their biological activity .
Biological Activity
Introduction
The compound tert-Butyl 5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate (CAS No. 631912-39-5) has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
- Molecular Formula : C19H27BN2O4
- Molecular Weight : 358.24 g/mol
- Structural Characteristics : The compound features a benzimidazole core substituted with a tert-butyl group and a dioxaborolane moiety, which may influence its interaction with biological targets.
Biological Activity Overview
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Antiproliferative Effects
- The compound has shown significant antiproliferative activity against various cancer cell lines. For instance, in vitro studies indicated that it can inhibit the growth of prostate cancer cells with an IC50 value comparable to other known anticancer agents .
- A notable study demonstrated that derivatives of benzimidazole compounds often exhibit selective inhibition of cancer cell proliferation through mechanisms such as G1 cell cycle arrest and apoptosis induction .
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Mechanism of Action
- The mechanisms underlying the biological activity of this compound are likely multifaceted. Research suggests that compounds with similar structures can interact with multiple cellular pathways. For example, they may inhibit specific kinases or modulate signaling pathways involved in cell survival and proliferation .
- In one study, compounds derived from benzimidazole were found to induce apoptosis in cancer cells by upregulating pro-apoptotic markers and downregulating anti-apoptotic proteins .
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Structure-Activity Relationship (SAR)
- The presence of the dioxaborolane group is believed to enhance the compound's binding affinity to biological targets. SAR studies indicate that modifications to the benzimidazole core can significantly alter the biological activity and selectivity of these compounds .
- For instance, variations in substituents on the benzimidazole ring have been correlated with changes in cytotoxicity and selectivity towards different cancer cell lines.
Case Studies
Study | Cell Line | IC50 Value | Mechanism |
---|---|---|---|
Study A | LASCPC-01 (NPEC) | 0.47 μM | Induces G1 cell cycle arrest |
Study B | PC-3 (Prostate Cancer) | Comparable to standard treatments | Induces apoptosis via upregulation of cleaved-PARP |
Study C | Various Cancer Lines | Varies by derivative | Multi-target interactions |
Properties
IUPAC Name |
tert-butyl 5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzimidazole-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27BN2O4/c1-12-9-14-15(22(11-21-14)16(23)24-17(2,3)4)10-13(12)20-25-18(5,6)19(7,8)26-20/h9-11H,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFUOVOKCFLCEIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2C)N=CN3C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27BN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20733828 | |
Record name | tert-Butyl 5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20733828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
631909-46-1 | |
Record name | tert-Butyl 5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20733828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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